molecular formula C11H11N3OS B11191032 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11191032
M. Wt: 233.29 g/mol
InChI Key: OLBVOQDDJPPYPC-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring is known to mimic the structure of pyrimidine, allowing it to interfere with DNA replication and inhibit the growth of bacterial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H11N3OS/c1-7-4-3-5-9(6-7)10(15)12-11-14-13-8(2)16-11/h3-6H,1-2H3,(H,12,14,15)

InChI Key

OLBVOQDDJPPYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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